

Spectroscopic and Bioinformatic Insights into Roquefortine E: A Technical Overview

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Compound of Interest		
Compound Name:	Roquefortine E	
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Abstract

Roquefortine E, a diketopiperazine alkaloid, was first isolated and identified from the Australian soil ascomycete Gymnoascus reessii. As a member of the roquefortine family of mycotoxins, which are notable for their complex chemical structures and diverse biological activities, Roquefortine E holds potential for further investigation in drug discovery and development. This technical guide provides a summary of the available spectroscopic data for Roquefortine E, outlines general experimental protocols for its isolation and characterization, and presents a conceptual workflow for natural product discovery. While the primary spectroscopic data from the original 2005 publication by Clark et al. in the Journal of Natural Products could not be retrieved for this guide, representative data for the related compound Roquefortine C is provided for comparative purposes.

Introduction

The roquefortine alkaloids are a class of fungal secondary metabolites characterized by a core diketopiperazine structure derived from tryptophan and histidine. These compounds are produced by various species of Penicillium and other fungi.[1] The family includes well-studied members such as Roquefortine C, which exhibits neurotoxic and antimicrobial properties.

Roquefortine E represents a lesser-studied member of this family, and a comprehensive understanding of its spectroscopic properties is crucial for its unambiguous identification and for facilitating further research into its biological functions.



Spectroscopic Data Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a fundamental technique for determining the elemental composition of novel compounds. For **Roquefortine E**, the molecular formula was established through this method.

Compound	Molecular Formula	Ionization Mode	Observed m/z	Reference
Roquefortine E	C22H25N5O2	Positive	Not available	Clark et al., 2005

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. The ¹H and ¹³C NMR chemical shifts provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Note: The specific ¹H and ¹³C NMR data for **Roquefortine E** from the primary literature could not be accessed. For illustrative purposes, the reported NMR data for the structurally related compound, Roquefortine C, is presented below. It is crucial to note that these values are not those of **Roquefortine E** and should be used for comparative reference only.

Table 2: ¹H and ¹³C NMR Data for Roquefortine C in CDCl₃



Position	δC (ppm)	δΗ (ppm, mult., J in Hz)
2	168.1	
3	58.9	4.25 (dd, 9.0, 4.5)
4	33.9	3.30 (dd, 15.0, 4.5), 2.95 (dd, 15.0, 9.0)
5a	134.5	
5b	125.6	
6	122.3	7.15 (d, 7.5)
7	120.0	7.05 (t, 7.5)
8	125.2	7.30 (t, 7.5)
9	109.8	7.55 (d, 7.5)
9a	142.9	
10	163.4	_
11	59.8	4.80 (s)
12	118.2	6.85 (s)
14	135.2	
15	117.8	7.00 (s)
17	42.1	
18	23.5	1.10 (s)
19	24.1	1.15 (s)
20	142.1	6.00 (dd, 17.5, 10.5)
21	113.8	5.05 (d, 17.5), 5.00 (d, 10.5)
NH	8.20 (s)	
NH	9.85 (s)	_



Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of roquefortine alkaloids from fungal cultures, based on common practices in natural product chemistry.

Fungal Cultivation and Extraction

- Cultivation: The producing fungal strain (e.g., Gymnoascus reessii) is cultured in a suitable liquid or solid medium (e.g., potato dextrose broth or rice medium) under optimal temperature and aeration conditions for a period of several weeks to allow for the production of secondary metabolites.
- Extraction: The fungal biomass and culture medium are separated. The mycelium is typically
 extracted with a polar organic solvent such as methanol or ethyl acetate. The culture filtrate
 is also extracted with an immiscible organic solvent like ethyl acetate to capture extracellular
 metabolites.
- Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

- Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate the target compound. This typically involves:
 - Vacuum Liquid Chromatography (VLC): Initial fractionation of the crude extract using a silica gel column with a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol).
 - Sephadex LH-20 Column Chromatography: Further separation of fractions based on size exclusion and polarity, often using methanol as the eluent.
 - High-Performance Liquid Chromatography (HPLC): Final purification of the compound using a reversed-phase (e.g., C18) or normal-phase column with an appropriate solvent system.



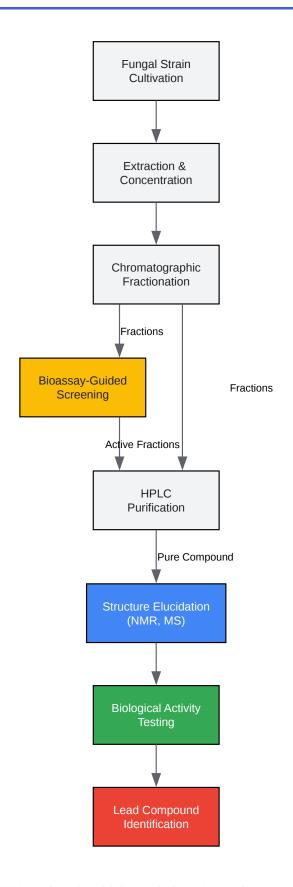
Spectroscopic Analysis

- Mass Spectrometry (MS):
 - High-resolution mass spectra are typically acquired on a Q-TOF or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
 - The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
 - Data is collected in both positive and negative ion modes to determine the accurate mass of the molecular ion and deduce the elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
 - ¹H NMR spectra are referenced to the residual solvent signal.
 - ¹³C NMR spectra are referenced to the solvent signal.
 - 2D NMR experiments are performed to establish correlations between protons and carbons, which is essential for the complete structural assignment.

Workflow and Signaling Pathways General Workflow for Natural Product Discovery

The discovery and characterization of novel natural products like **Roquefortine E** follows a systematic workflow.





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Figure 1. A generalized workflow for the discovery and characterization of bioactive natural products.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by **Roquefortine E**. However, related compounds in the roquefortine family have been shown to exhibit various biological activities, including cytotoxicity and antimicrobial effects. Further research is required to elucidate the specific molecular targets and signaling pathways affected by **Roquefortine E**.

Conclusion

Roquefortine E is a structurally interesting diketopiperazine alkaloid that warrants further investigation. This guide provides a foundational overview of its spectroscopic characterization and a framework for its study. The lack of publicly accessible primary NMR and MS data underscores the importance of data sharing in the scientific community to accelerate research. Future studies should focus on re-isolating or synthesizing **Roquefortine E** to fully characterize its spectroscopic properties and to explore its biological activities and potential mechanisms of action in various cellular pathways.

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References

- 1. Discovery, Antitumor Activity, and Fermentation Optimization of Roquefortines from Penicillium sp. OUCMDZ-1435 PMC [pmc.ncbi.nlm.nih.gov]
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